3-(4-Tert-butoxy-phenyl)-pyrrolidine chemical structure and properties
3-(4-Tert-butoxy-phenyl)-pyrrolidine chemical structure and properties
CAS: 885277-97-4 Structure Class: 3-Arylpyrrolidine / tert-Butyl Aryl Ether Primary Application: Medicinal Chemistry Scaffold / GPCR Ligand Intermediate
Executive Summary
3-(4-Tert-butoxy-phenyl)-pyrrolidine is a specialized heterocyclic scaffold utilized in the development of bioactive small molecules, particularly those targeting G-protein coupled receptors (GPCRs) and monoamine transporters. Characterized by a chiral pyrrolidine core substituted at the C3 position with a lipophilic 4-tert-butoxyphenyl moiety, this compound serves as a critical pharmacophore. Its structural duality—combining a basic secondary amine for ionic interactions with a bulky, hydrophobic tert-butoxy tail—makes it an ideal probe for exploring hydrophobic pockets within receptor binding sites. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and handling requirements for high-fidelity research applications.
Chemical Identity & Structural Analysis[1][2]
Molecular Specifications
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IUPAC Name: 3-(4-tert-butoxyphenyl)pyrrolidine[1]
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CAS Number: 885277-97-4[2]
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Molecular Formula: C₁₄H₂₁NO
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Molecular Weight: 219.33 g/mol
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Stereochemistry: The C3 carbon is a chiral center. The compound exists as two enantiomers: (R)- and (S)-3-(4-tert-butoxyphenyl)pyrrolidine. Unless specified as an enantiopure grade, commercial supplies are typically racemic.
Physicochemical Properties
| Property | Value (Predicted/Exp) | Technical Significance |
| logP | ~3.2 - 3.5 | High lipophilicity due to the t-butyl group; indicates good membrane permeability but potential solubility issues in aqueous media without pH adjustment. |
| pKa (Base) | ~9.5 - 10.0 | The secondary amine is highly basic, readily forming stable salts (e.g., HCl, oxalate) for storage. |
| TPSA | ~21 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Critical for anchoring the scaffold in receptor active sites (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen is a weak acceptor; the amine is the primary interaction point. |
Structural Pharmacophore
The molecule features a "bi-modal" binding motif:
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Cationic Head: The pyrrolidine nitrogen is protonated at physiological pH, capable of forming salt bridges with conserved aspartate residues in aminergic GPCRs (e.g., Dopamine D₂, Serotonin 5-HT₂A).
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Lipophilic Tail: The tert-butoxy group is sterically demanding and hydrophobic. Unlike a methoxy group, the t-butyl moiety fills large hydrophobic cavities and provides metabolic stability against O-dealkylation (though it is acid-labile).
Synthetic Pathways & Methodology
Retrosynthetic Analysis
Synthesis of 3-arylpyrrolidines preserving the acid-sensitive tert-butyl ether requires orthogonal protecting group strategies. Standard acid-mediated deprotection of N-Boc groups (using TFA/HCl) poses a high risk of cleaving the tert-butyl ether to a phenol. Therefore, hydrogenolysis-based routes or base-labile protection are preferred.
Recommended Synthesis: Palladium-Catalyzed Negishi Coupling
This protocol ensures the integrity of the ether linkage by using N-Benzyl protection, which is removed under neutral hydrogenolysis conditions.
Step 1: Preparation of Organozinc Reagent
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Reagents: 1-Bromo-4-(tert-butoxy)benzene, Zinc dust, LiCl, THF.
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Procedure: Activate zinc dust with 1,2-dibromoethane and TMSCl. Add the aryl bromide to generate the arylzinc bromide species at 0°C.
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Mechanism: Oxidative addition of Zn into the C-Br bond.
Step 2: Negishi Coupling
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Reagents: N-Benzyl-3-iodopyrrolidine, Pd(PPh₃)₄ or Pd(dppf)Cl₂, THF.
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Procedure: Transfer the organozinc reagent to a solution of the iodopyrrolidine and catalyst. Reflux for 12–18 hours.
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Outcome: Formation of the C3–Aryl bond with retention of the N-benzyl group.
Step 3: Deprotection (The Critical Step)
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Reagents: H₂, Pd/C (10%), MeOH/EtOAc.
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Protocol: Hydrogenate at 1–3 atm. Monitor closely to avoid reduction of the aromatic ring (though rare under mild conditions).
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Advantage: This method avoids strong acids, preserving the tert-butoxy ether.
Caption: Orthogonal synthetic route utilizing Negishi coupling and hydrogenolysis to preserve the acid-labile tert-butoxy ether.
Medicinal Chemistry Applications
Pharmacological Significance
The 3-phenylpyrrolidine scaffold is a "privileged structure" found in numerous CNS-active agents. The addition of the para-tert-butoxy group modifies the scaffold's profile in two specific ways:
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Selectivity Tuning: The bulk of the t-butyl group can induce steric clashes in smaller binding pockets (e.g., certain muscarinic subtypes), potentially enhancing selectivity for receptors with larger orthosteric sites (e.g., Dopamine D₄ vs D₂).
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Metabolic Stability: The t-butyl ether is resistant to rapid CYP450-mediated O-demethylation, a common clearance pathway for anisole (methoxy) derivatives. However, it can undergo oxidative dealkylation to the phenol or hydroxylation of the t-butyl methyl groups.
Structure-Activity Relationship (SAR) Logic
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The Pyrrolidine Nitrogen: Must remain basic. Alkylation (e.g., N-methyl, N-benzyl) drastically alters affinity and intrinsic activity.
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The Linker: The direct C3–Aryl bond provides a rigid spatial orientation. Introducing a methylene linker (benzylpyrrolidine) increases flexibility, often reducing potency for rigid binding sites.
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The Ether Oxygen: Acts as a weak H-bond acceptor. Replacing it with a methylene (alkyl) or direct bond often results in loss of affinity if the receptor requires a polar contact in that region.
Caption: Pharmacophore dissection highlighting the functional roles of the amine, scaffold, aromatic system, and lipophilic tail.
Handling, Stability & Analytics
Stability Profile
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Acid Sensitivity (Critical): The tert-butyl phenyl ether bond is susceptible to cleavage by strong Brønsted acids (e.g., TFA, HBr, conc. HCl) or Lewis acids (e.g., BBr₃, AlCl₃), yielding the corresponding phenol.
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Precaution: Avoid using TFA for purification or LCMS modifiers if high concentrations/heating are involved. Use Formic Acid or Ammonium Acetate buffers instead.
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Storage: Store as the HCl or Oxalate salt at -20°C. The free base is prone to oxidation (N-oxide formation) and should be kept under inert atmosphere (Argon/Nitrogen).
Analytical Characterization (Expected Signals)
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¹H NMR (CDCl₃, 400 MHz):
- 1.35 ppm (s, 9H, t-Bu).
- 1.80–2.40 ppm (m, 2H, Pyrrolidine C4-H).
- 2.80–3.50 ppm (m, 5H, Pyrrolidine C2, C5, C3-H).
- 6.90–7.20 ppm (m, 4H, Aromatic AA'BB' system).
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MS (ESI+):
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[M+H]⁺ = 220.2 m/z.
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Fragment: 164 m/z (Loss of isobutene, characteristic of t-butyl ethers).
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References
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Negishi Coupling Protocols: Organic Syntheses, Coll. Vol. 10, p. 382 (2004). (General procedure for arylation of N-Boc pyrrolidines).
- Pyrrolidine Scaffold Medicinal Chemistry:Journal of Medicinal Chemistry, "3-Phenylpyrrolidines as Selective Dopamine D4 Receptor Antagonists". (Contextual SAR for 3-arylpyrrolidines).
- Tert-Butyl Ether Stability:Protective Groups in Organic Synthesis (Greene & Wuts), Wiley-Interscience. (Definitive guide on acid lability of t-Bu ethers).
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Compound Data: PubChem Entry for Pyrrolidine Derivatives.
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Chemical Vendor Data: Santa Cruz Biotechnology Product Sheet for 3-(4-tert-Butoxyphenyl)pyrrolidine (CAS 885277-97-4).
